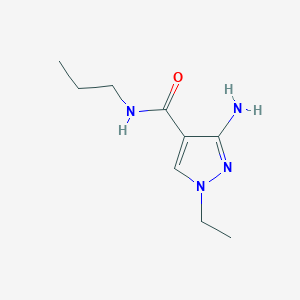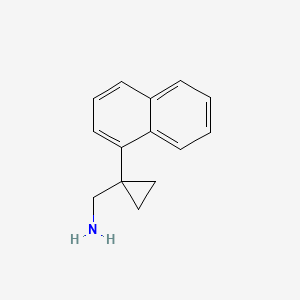![molecular formula C11H16FN5 B11737204 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737204.png)
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基]-1,3-二甲基-1H-吡唑-4-胺是一种合成化合物,属于吡唑衍生物类。吡唑是含氮杂环化合物,在 1 位和 2 位含有两个氮原子。
准备方法
合成路线和反应条件
N-[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基]-1,3-二甲基-1H-吡唑-4-胺的合成通常涉及以下步骤:
吡唑环的形成: 第一步涉及适当前体的环化以形成吡唑环。这可以通过在酸性或碱性条件下将肼与 1,3-二酮或 α,β-不饱和羰基化合物反应来实现。
氟原子的引入: 氟原子可以通过使用 N-氟苯磺酰亚胺或 Selectfluor 等试剂进行亲电氟化引入。
甲基化: 甲基可以通过在碱(如碳酸钾)存在下使用碘甲烷或硫酸二甲酯进行烷基化反应引入。
偶联反应: 最后一步涉及氟化吡唑衍生物与另一个吡唑部分通过亲核取代反应进行偶联,通常使用合适的离去基团(如卤化物)。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成平台以及有效的纯化技术(如结晶或色谱法)以确保高产率和纯度。
化学反应分析
反应类型
N-[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基]-1,3-二甲基-1H-吡唑-4-胺会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化以形成相应的吡唑氧化物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,得到还原的吡唑衍生物。
取代: 该化合物可以进行亲核取代反应,其中氟原子或甲基被其他官能团取代,使用适当的亲核试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾或催化剂存在下的过氧化氢。
还原: 甲醇中的硼氢化钠或四氢呋喃中的氢化铝锂。
取代: 胺、硫醇或醇盐等亲核试剂,在氢化钠等碱存在下。
形成的主要产物
氧化: 吡唑氧化物。
还原: 还原的吡唑衍生物。
取代: 具有各种官能团的取代吡唑衍生物。
科学研究应用
N-[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基]-1,3-二甲基-1H-吡唑-4-胺具有多种科学研究应用:
化学: 用作合成更复杂的吡唑衍生物和杂环化合物的构建块。
生物学: 研究其作为具有抗菌、抗真菌和抗癌特性的生物活性分子的潜力。
医学: 探索其潜在的治疗应用,包括作为抗炎剂和酶抑制剂。
工业: 用于开发具有特定电子或光学特性的农用化学品、染料和材料。
作用机制
N-[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基]-1,3-二甲基-1H-吡唑-4-胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式起作用:
酶抑制: 与酶的活性位点结合并抑制其活性,这可能导致治疗效果,如抗炎或抗癌活性。
受体调节: 与细胞受体相互作用并调节其信号通路,这可以影响各种生物过程。
相似化合物的比较
类似化合物
- N-[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺 .
- N-[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基]-1-(2-氯乙基)-1H-吡唑-4-胺。
独特性
N-[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基]-1,3-二甲基-1H-吡唑-4-胺由于其特定的取代模式而具有独特性,该模式赋予了独特的化学和生物学特性。与其他类似化合物相比,氟原子和多个甲基的存在增强了其稳定性、亲脂性和潜在的生物活性。
属性
分子式 |
C11H16FN5 |
|---|---|
分子量 |
237.28 g/mol |
IUPAC 名称 |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-7-9(11(12)17(4)15-7)5-13-10-6-16(3)14-8(10)2/h6,13H,5H2,1-4H3 |
InChI 键 |
SVCPQWLYMKBHAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1NCC2=C(N(N=C2C)C)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11737126.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737133.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737153.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11737159.png)
![benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737160.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737163.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737165.png)

![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11737180.png)
![[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol](/img/structure/B11737195.png)
![butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737206.png)
![2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride](/img/structure/B11737211.png)

